N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide
Description
N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a 3,5-bis(trifluoromethyl)benzoyl core. The nitrogen atom of the amide group is substituted with two distinct moieties: a 2-methoxyethyl chain and a thiophen-3-ylmethyl group.
This compound is structurally designed for applications in medicinal chemistry, likely targeting receptors or enzymes where hydrophobic interactions and electronic effects are critical.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6NO2S/c1-26-4-3-24(9-11-2-5-27-10-11)15(25)12-6-13(16(18,19)20)8-14(7-12)17(21,22)23/h2,5-8,10H,3-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECRWWUSDWDICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of 3,5-bis(trifluoromethyl)benzoic acid with an appropriate amine, such as 2-methoxyethylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
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Introduction of the Thiophenylmethyl Group: : The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the intermediate benzamide with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
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Final Product Formation: : The final step involves the coupling of the intermediate product with 2-methoxyethylamine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine under strong reducing conditions using reagents like lithium aluminum hydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydride.
Coupling Reagents: DCC, EDC.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophenylmethyl group.
Amines: From reduction of the benzamide carbonyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its trifluoromethyl groups can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a pharmacophore in drug design. The presence of trifluoromethyl groups often enhances metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In industrial applications, the compound might be used in the development of specialty chemicals, agrochemicals, or materials science, where its unique properties can be leveraged for specific functionalities.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its trifluoromethyl groups and other substituents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
a. N-(3-Benzyl-5-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide ()
- Key Differences : The nitrogen substituents here include a benzyl group and a hydroxylated phenyl ring instead of thiophene and methoxyethyl groups.
- Impact : The hydroxyl group may enable hydrogen bonding, contrasting with the thiophene’s aromatic π-π interactions. The absence of methoxyethyl reduces flexibility compared to the target compound.
b. N-(Cyclopropylmethyl)-N-[1-(3-cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide ()
- Key Differences : A cyclopropylmethyl group and a pyrazine-containing ethyl chain replace the thiophen-3-ylmethyl and methoxyethyl groups.
- Cyclopropyl groups often enhance metabolic resistance but reduce conformational flexibility .
c. N-(4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl)-3,5-bis(trifluoromethyl)benzamide ()
- Key Differences: A pyridinyl-pyrimidinylamino phenyl group replaces the thiophene and methoxyethyl substituents.
- Impact : The extended aromatic system may improve binding to kinase targets (e.g., anti-tumor activity). Tosylate salt forms of this compound exhibit enhanced solubility and reduced toxicity compared to the free base .
d. N-(2-Methoxyethyl)-4-(trifluoromethyl)benzamide Derivatives ()
- Key Differences : Compounds such as N-{2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide feature methoxyethyl groups but lack thiophene and the 3,5-bis-CF₃ arrangement.
Biological Activity
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act as an inhibitor of various signaling pathways, including:
- NF-κB Pathway : Similar compounds have shown effectiveness in inhibiting the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
- IKKβ Inhibition : Related structures have been identified as IKKβ inhibitors, suggesting a potential role in modulating inflammatory responses .
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar trifluoromethyl groups have been shown to inhibit cell proliferation in various cancer cell lines.
Anti-inflammatory Properties
The ability to inhibit the NF-κB pathway positions this compound as a potential anti-inflammatory agent. This could be particularly beneficial in treating diseases characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the effects of similar bis(trifluoromethyl)benzamides on cancer cell lines. | Showed significant inhibition of cell growth in breast and prostate cancer cells. |
| Study 2 | Examined the anti-inflammatory effects via NF-κB pathway modulation. | Confirmed that the compound reduces pro-inflammatory cytokine production in vitro. |
| Study 3 | Evaluated the structure-activity relationship (SAR) of related compounds. | Identified key functional groups responsible for enhanced biological activity. |
Safety and Toxicology
While exploring the biological activity of this compound, safety profiles must also be considered. Preliminary studies suggest that while the compound shows promise for therapeutic applications, further toxicological assessments are necessary to establish safe dosage levels and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
